

Anorthite in Mafic Igneous Rocks: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Anorthite**

Cat. No.: **B1171534**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anorthite, the calcium-rich end-member of the plagioclase feldspar solid solution series ($\text{CaAl}_2\text{Si}_2\text{O}_8$), is a crucial rock-forming mineral in a variety of mafic igneous rocks.^{[1][2]} Its presence, abundance, and composition provide valuable insights into the petrogenesis and evolution of mafic magmas, the formation of the Earth's crust, and the geological history of terrestrial and lunar environments.^{[1][3]} This technical guide provides an in-depth examination of the occurrence of **anorthite** in mafic igneous rocks, focusing on its composition, petrogenesis, and the experimental methodologies used to study its formation.

Petrogenesis of Anorthite in Mafic Systems

Anorthite crystallization is a key process in the differentiation of mafic magmas.^[4] According to the Bowen reaction series, calcium-rich plagioclase (**anorthite**) is one of the first minerals to crystallize from a cooling mafic magma, alongside olivine.^[5] The formation of **anorthite**-bearing rocks is intrinsically linked to processes of magmatic differentiation, including fractional crystallization and crystal accumulation.^{[4][6]}

In many mafic magma chambers, the relatively low density of plagioclase crystals allows them to float and accumulate at the top, leading to the formation of anorthosite bodies, which are rocks containing 90–100% plagioclase.^{[7][8]} This separation of plagioclase from the residual

melt significantly alters the composition of the remaining magma, driving it towards a more evolved, silica-enriched state.[\[4\]](#)

Anorthite is a characteristic mineral in several types of mafic igneous rocks:

- Gabbro: A coarse-grained intrusive igneous rock, gabbro is the plutonic equivalent of basalt and is primarily composed of plagioclase (typically labradorite to bytownite, but can be **anorthite**) and clinopyroxene.[\[9\]](#)[\[10\]](#) Gabbros are distinguished from diorites by having a plagioclase **anorthite** content of greater than 50%.[\[9\]](#)
- Basalt: A fine-grained extrusive igneous rock, basalt is the most common rock type on the Earth's surface. **Anorthite** can be found as phenocrysts in basalts, often indicating an early stage of crystallization in a magma chamber before eruption.[\[11\]](#)
- Anorthosite: A phaneritic intrusive igneous rock composed of more than 90% plagioclase feldspar.[\[7\]](#)[\[8\]](#) The formation of large anorthosite massifs is still a subject of debate but is generally attributed to the accumulation of plagioclase crystals from a parental mafic magma.[\[6\]](#)[\[7\]](#)

Quantitative Data on Anorthite Occurrence

The composition of plagioclase in mafic rocks is typically expressed as the percentage of the **anorthite** end-member (An%). The following tables summarize the typical **anorthite** content in various mafic igneous rocks.

Rock Type	Typical Plagioclase Composition (An%)	Associated Mafic Minerals	References
Archean Anorthosite	An ₇₀₋₁₀₀	Amphibole, Pyroxene, Olivine, Chromite, Magnetite	[12][13]
Proterozoic Anorthosite	An ₄₀₋₆₀ (typically andesine-labradorite)	Olivine, Pyroxene, Fe-Ti Oxides, Apatite	[7][13]
Phanerozoic Anorthosite	An ₇₀₋₁₀₀	Not specified	[13]
Gabbro	> An ₅₀ (commonly labradorite to bytownite)	Clinopyroxene (augite), Olivine, Orthopyroxene	[9][10]
Basalt (MORB)	Phenocrysts > An ₉₀ (often not in equilibrium with host lava)	Olivine, Spinel	

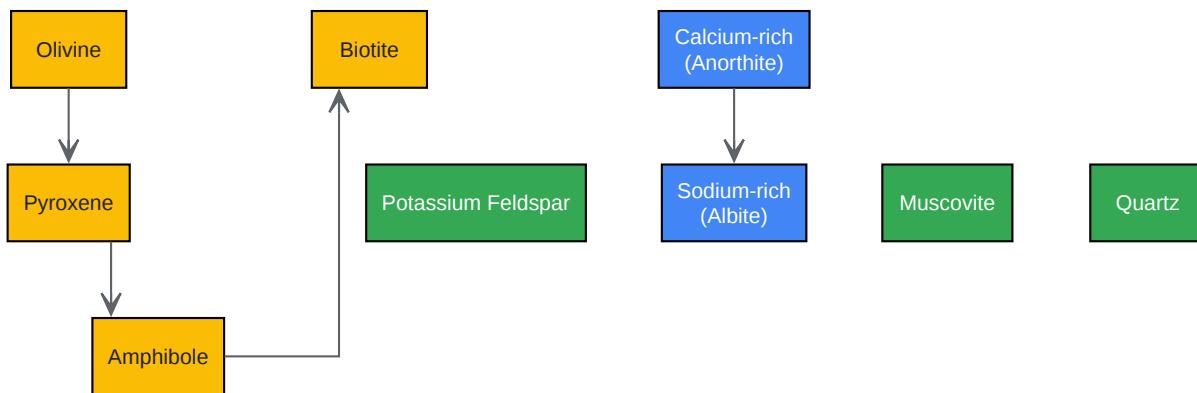
Experimental Protocols: Investigating Anorthite Crystallization

Experimental petrology provides crucial insights into the physical and chemical conditions under which **anorthite** crystallizes from mafic magmas. A common experimental approach involves saturating a synthetic or natural basaltic glass with **anorthite** at controlled temperatures and pressures.

Objective: To determine the liquid composition in equilibrium with **anorthite** at 1 atmosphere.

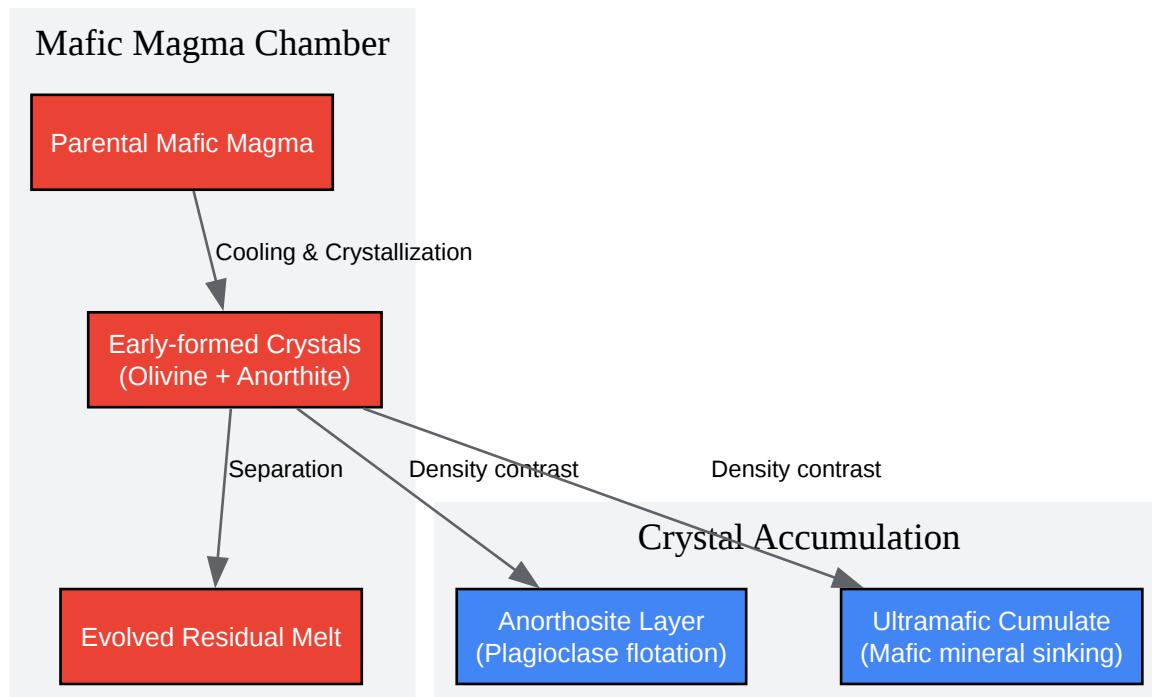
Methodology:

- Starting Material Preparation: A natural basaltic glass (e.g., N-MORB, E-MORB) is used as the starting material. To ensure saturation with **anorthite** and olivine, the experiment is conducted in capsules made of An₉₃₋₆ with added Fo₉₂ olivine.


- Experimental Setup: The experiments are performed in a 1-atmosphere tube furnace. The temperature is precisely controlled and monitored.
- Experimental Run: The starting material within the capsule is heated to a specific temperature (e.g., 1290°C, 1230°C, 1210°C) and held for a duration sufficient to achieve equilibrium between the melt and the crystalline phases.
- Quenching: After the experiment, the sample is rapidly quenched to a glass to preserve the high-temperature equilibrium composition of the melt.
- Analysis: The resulting experimental products (glass and crystals) are analyzed using techniques such as electron microprobe analysis to determine their chemical compositions.

This experimental design allows researchers to constrain the conditions (temperature, melt composition) under which **anorthite** crystallizes in mafic magmas and to understand the petrogenesis of **anorthite**-bearing rocks.

Visualizations


Signaling Pathways and Logical Relationships

The formation of **anorthite**-rich rocks from a mafic magma is a direct consequence of the principles outlined in the Bowen reaction series and the process of fractional crystallization.

[Click to download full resolution via product page](#)

Caption: Bowen's Reaction Series illustrating the crystallization sequence of minerals from a cooling magma.

[Click to download full resolution via product page](#)

Caption: Formation of anorthosite via fractional crystallization and crystal accumulation in a mafic magma chamber.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for determining **anorthite** saturation in a basaltic melt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anorthite - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Anorthosites | Research Starters | EBSCO Research [ebsco.com]
- 4. geologyscience.com [geologyscience.com]
- 5. 3.3 Crystallization of Magma — Physical Geology – 2nd Edition – ACC Physical Geology [pressbooks.ccconline.org]
- 6. researchgate.net [researchgate.net]
- 7. Anorthosite - Wikipedia [en.wikipedia.org]
- 8. rocks.comparenature.com [rocks.comparenature.com]
- 9. Gabbro - Wikipedia [en.wikipedia.org]
- 10. geosciences.fau.edu [geosciences.fau.edu]
- 11. rocks.comparenature.com [rocks.comparenature.com]
- 12. Synopsis IAS [synopsisias.com]
- 13. Petrogenesis of anorthosites throughout Earth history - FAU CRIS [cris.fau.de]
- To cite this document: BenchChem. [Anorthite in Mafic Igneous Rocks: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1171534#anorthite-occurrence-in-mafic-igneous-rocks>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com